molecular formula C15H16N2O4S B5760185 ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B5760185
M. Wt: 320.4 g/mol
InChI Key: PMMSXDRBJKRQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate, also known as ethyl 2-(3-methoxybenzamido)-4-(2-oxoethyl)thiazole-5-carboxylate, is a chemical compound that has been synthesized for scientific research purposes. This compound is a thiazole derivative and has been found to have potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate is not fully understood. However, it has been suggested that it may act as a COX-2 inhibitor, which could explain its anti-inflammatory activity. It has also been suggested that it may induce apoptosis in cancer cells, which could explain its cytotoxic activity.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects in animal models. It has been shown to reduce inflammation in a mouse model of acute lung injury. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate in lab experiments include its potential as a multi-targeted drug with anti-inflammatory, anticancer, and antimicrobial activities. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential as a therapeutic agent for various diseases, such as cancer, inflammatory diseases, and infectious diseases. Additionally, it could be studied as a potential lead compound for the development of new drugs with similar activities.

Synthesis Methods

The synthesis of ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate involves the reaction between this compound 2-bromoacetate and 2-(3-methoxybenzamido)-4-thiazolylacetic acid. The reaction is carried out in the presence of a base and a solvent, such as dimethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetateformamide (DMF) or N,N-dimethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetateacetamide (DMA). The product is obtained after purification by column chromatography.

Scientific Research Applications

Ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate has been found to have potential applications in the field of medicine. It has been studied as a potential anti-inflammatory agent and has shown promising results in reducing inflammation in animal models. It has also been studied as a potential anticancer agent and has shown cytotoxic activity against cancer cells. Additionally, it has been studied as a potential antimicrobial agent and has shown activity against both gram-positive and gram-negative bacteria.

Properties

IUPAC Name

ethyl 2-[2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-3-21-13(18)8-11-9-22-15(16-11)17-14(19)10-5-4-6-12(7-10)20-2/h4-7,9H,3,8H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMSXDRBJKRQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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